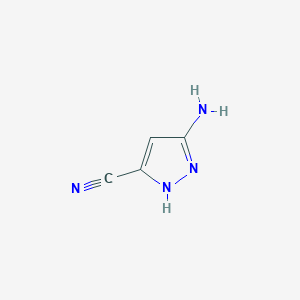![molecular formula C22H26N4O6 B057425 (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid CAS No. 118537-33-0](/img/structure/B57425.png)
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid, also known as QNZ-46, is a synthetic compound that has shown promising results in scientific research. QNZ-46 is a quinazoline-based molecule that has been studied for its potential use in cancer treatment and as an anti-inflammatory agent.
Mechanism Of Action
The mechanism of action of (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of cell growth and survival and is often overactive in cancer cells. (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid binds to the NF-κB transcription factor, preventing it from entering the nucleus and activating genes involved in cell growth and survival. This results in the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical And Physiological Effects
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid inhibits cell growth and induces apoptosis. In addition, (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in various disease states. (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid has also been shown to have a neuroprotective effect, protecting neurons from oxidative stress-induced cell death.
Advantages And Limitations For Lab Experiments
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, allowing for reproducible results. In addition, (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid has been extensively studied in scientific research, providing a wealth of information on its properties and potential uses. However, (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid also has limitations for lab experiments. It can be toxic at high concentrations, and its effects on non-cancer cells are not well understood.
Future Directions
There are several future directions for the study of (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid. One potential direction is the development of (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid analogs that have improved properties for cancer treatment and anti-inflammatory therapy. Another direction is the study of (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid in combination with other cancer drugs to improve its efficacy. Finally, the study of (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid in non-cancer disease states, such as neurodegenerative diseases, could provide valuable insights into its potential therapeutic uses.
Synthesis Methods
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid is synthesized through a multistep process that involves the reaction of various reagents under controlled conditions. The synthesis method of (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid has been described in detail in scientific literature, and it involves the use of several organic solvents and reagents, including but not limited to, acetic anhydride, ethyl acetate, and triethylamine. The final product is purified using column chromatography to obtain a pure form of (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid.
Scientific Research Applications
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid has been studied extensively in scientific research for its potential use in cancer treatment and as an anti-inflammatory agent. In cancer treatment, (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid has been shown to inhibit the growth of cancer cells by targeting the NF-κB pathway. This pathway is involved in the regulation of cell growth and survival and is often overactive in cancer cells. (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid has also shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
118537-33-0 |
|---|---|
Product Name |
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid |
Molecular Formula |
C22H26N4O6 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H26N4O6/c23-22-25-16-8-5-13(11-15(16)20(30)26-22)2-1-12-3-6-14(7-4-12)19(29)24-17(21(31)32)9-10-18(27)28/h3-4,6-7,13,17H,1-2,5,8-11H2,(H,24,29)(H,27,28)(H,31,32)(H3,23,25,26,30)/t13-,17+/m1/s1 |
InChI Key |
TXHRVJYDANXEGJ-DYVFJYSZSA-N |
Isomeric SMILES |
C1CC2=C(C[C@@H]1CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N=C(N2)N |
SMILES |
C1CC2=C(CC1CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(=N2)N |
Canonical SMILES |
C1CC2=C(CC1CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N=C(N2)N |
synonyms |
5,8,10-trideaza-5,6,7,8-tetrahydrofolate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



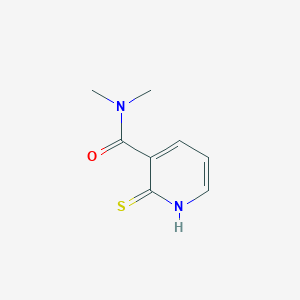
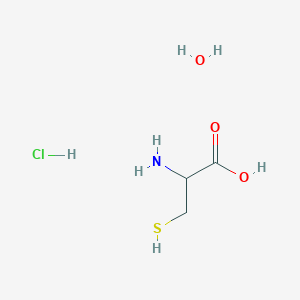
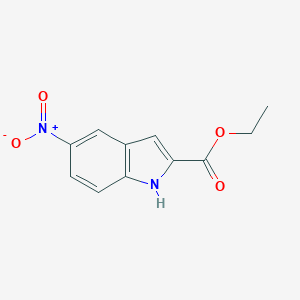
![N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B57347.png)
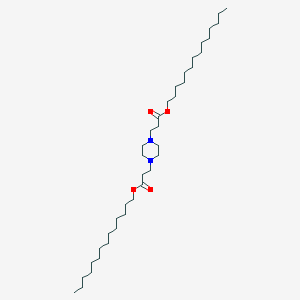
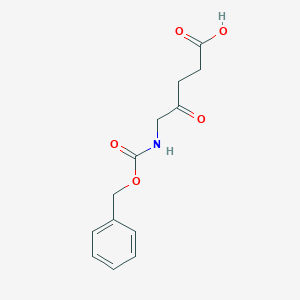
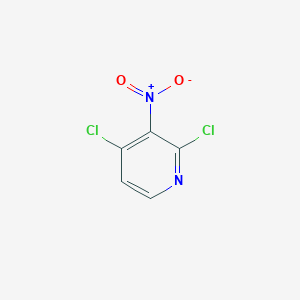
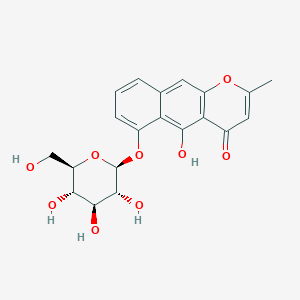
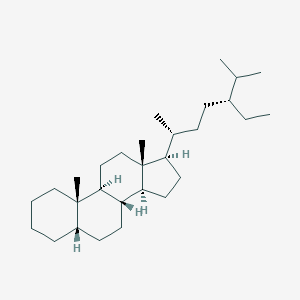
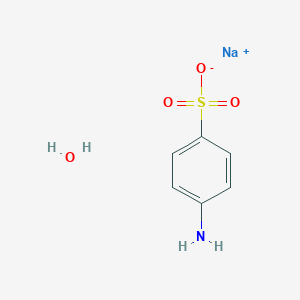
![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)
